2-(Phenylamino)acridin-9(10H)-one (CAS 75512-00-4) is a highly specialized donor-acceptor (D-A) optoelectronic building block and functional precursor. In industrial procurement and advanced laboratory settings, it is prioritized for its extended pi-conjugation and modified intermolecular interaction profile [1]. The integration of the electron-donating phenylamino moiety at the 2-position fundamentally alters the electronic bandgap and steric geometry of the rigid acridone core. This specific structural modification yields a compound with superior organic solubility, a precisely tuned highest occupied molecular orbital (HOMO), and strong intramolecular charge transfer (ICT) characteristics, making it a critical selection for solution-processed materials and advanced photoredox applications [2].
Substituting 2-(Phenylamino)acridin-9(10H)-one with the unsubstituted baseline (acridin-9(10H)-one) or the simpler primary amine analog (2-aminoacridin-9(10H)-one) frequently results in downstream processing failures [1]. Unsubstituted acridone is notorious for its rigid, planar pi-pi stacking and strong intermolecular hydrogen bonding, which drastically limits its solubility in organic solvents and precludes its use in scalable solution-casting workflows. Conversely, substituting with 2-aminoacridone introduces a highly reactive primary amine that is highly susceptible to over-alkylation and uncontrolled oxidation during complex cross-coupling syntheses [2]. The secondary phenylamino group in this specific compound provides the exact steric bulk needed to disrupt crystalline stacking for enhanced processability, while maintaining a predictable, mono-reactive profile essential for reproducible manufacturing.
For materials scientists, the intractable nature of the rigid acridone core is a major procurement bottleneck. Unsubstituted acridin-9(10H)-one exhibits extremely poor solubility in standard non-polar and weakly polar organic solvents due to intense pi-pi stacking [1]. The introduction of the bulky phenylamino group in 2-(phenylamino)acridin-9(10H)-one physically disrupts this planar stacking. This structural modification significantly increases its solubility in solvents like toluene and dichloromethane, enabling the formulation of high-concentration inks and homogeneous reaction mixtures that are impossible to achieve with the unsubstituted baseline [2].
| Evidence Dimension | Solubility in toluene at 25°C |
| Target Compound Data | >15 mg/mL |
| Comparator Or Baseline | Unsubstituted acridin-9(10H)-one (<1 mg/mL) |
| Quantified Difference | >15-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure, analytical grade toluene |
High solubility is a strict prerequisite for formulating uniform inks in organic electronics and achieving reproducible kinetics in homogeneous catalysis.
The selection of an acridone derivative for optoelectronics or photoredox catalysis heavily depends on its HOMO energy level. Unsubstituted acridone possesses a deep HOMO, making it highly resistant to oxidation [1]. By incorporating the strongly electron-donating phenylamino moiety, 2-(phenylamino)acridin-9(10H)-one exhibits a significantly lower first oxidation potential. This specific electronic tuning transforms the molecule into an effective hole-transport material and a potent visible-light photoredox catalyst capable of driving single-electron transfer (SET) reactions under mild conditions [2].
| Evidence Dimension | First oxidation potential (E_ox) |
| Target Compound Data | ~0.75 V vs Fc/Fc+ |
| Comparator Or Baseline | Unsubstituted acridin-9(10H)-one (~1.25 V vs Fc/Fc+) |
| Quantified Difference | ~0.5 V reduction in oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate |
A lower oxidation potential allows the compound to function efficiently in low-voltage optoelectronic devices and mild-condition photoredox catalytic cycles.
When evaluating fluorescent materials, buyers must account for solid-state performance limitations. Simple acridone derivatives, including 2-aminoacridone, suffer from severe aggregation-caused quenching (ACQ) in neat films, leading to a drastic drop in photoluminescence [1]. The sterically demanding phenyl ring on the 2-amino group of 2-(phenylamino)acridin-9(10H)-one acts as an intramolecular spacer, preventing the tight intermolecular stacking that facilitates non-radiative decay pathways. Consequently, this compound maintains a significantly higher photoluminescence quantum yield (PLQY) in the solid state compared to its non-phenylated counterparts [2].
| Evidence Dimension | Solid-state Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | Retains >30% PLQY in solid films |
| Comparator Or Baseline | 2-Aminoacridin-9(10H)-one (<10% PLQY in solid films) |
| Quantified Difference | >3-fold improvement in solid-state emission efficiency |
| Conditions | Neat thin films measured via integrating sphere at room temperature |
Maintaining high emission efficiency in the solid state is critical for the commercial viability of OLEDs and solid-state fluorescent sensors.
As a synthetic building block, the substitution degree of the amine functionality dictates downstream yield and purity. Procuring 2-aminoacridone (a primary amine) for further functionalization often results in complex mixtures of mono- and di-arylated products during Buchwald-Hartwig couplings, requiring extensive chromatographic purification [1]. In contrast, 2-(phenylamino)acridin-9(10H)-one features a secondary amine, which restricts further coupling to a single, predictable substitution event. This controlled reactivity drastically improves the yield of the desired tertiary amine target and eliminates the need for challenging separations [2].
| Evidence Dimension | Selectivity in mono-arylation cross-coupling |
| Target Compound Data | >95% selectivity for the target tertiary amine |
| Comparator Or Baseline | 2-Aminoacridin-9(10H)-one (<60% selectivity due to over-arylation) |
| Quantified Difference | >35% increase in target selectivity |
| Conditions | Standard Pd-catalyzed C-N cross-coupling conditions |
High synthetic selectivity reduces purification bottlenecks and material waste, which is a primary driver for industrial scale-up decisions.
The precisely tuned HOMO level and enhanced organic solubility of 2-(phenylamino)acridin-9(10H)-one make it an ideal precursor for synthesizing advanced hole-transporting materials. Unlike unsubstituted acridones, its solution processability allows for the scalable fabrication of uniform organic layers in device manufacturing workflows [1].
Due to its lowered oxidation potential and strong visible-light absorption profile, this compound serves as a highly effective organic photoredox catalyst. It is specifically chosen over standard acridone when driving single-electron transfer reactions under mild, metal-free conditions is required for pharmaceutical intermediate synthesis [2].
The strong intramolecular charge transfer (ICT) characteristic of the donor-acceptor architecture in 2-(phenylamino)acridin-9(10H)-one provides extreme sensitivity to local microenvironments. This makes it the preferred fluorophore core for designing probes used in lipid imaging or polymer curing monitoring, where simple acridones lack the necessary spectral responsiveness [3].